molecular formula C9H3Cl2F2N B2420425 2,4-Dichloro-6,8-difluoroquinoline CAS No. 1504724-89-3

2,4-Dichloro-6,8-difluoroquinoline

Cat. No.: B2420425
CAS No.: 1504724-89-3
M. Wt: 234.03
InChI Key: PNBDSTJFDOBYCB-UHFFFAOYSA-N
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Description

2,4-Dichloro-6,8-difluoroquinoline is a synthetic compound with the molecular formula C9H3Cl2F2N. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique properties .

Preparation Methods

The synthesis of 2,4-Dichloro-6,8-difluoroquinoline involves several steps, typically starting with the appropriate aniline derivatives. One common method includes the cyclization of 4-fluoroaniline with suitable reagents to form the quinoline ring . Industrial production methods often involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity .

Chemical Reactions Analysis

2,4-Dichloro-6,8-difluoroquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms can be displaced by nucleophiles under specific conditions, leading to the formation of substituted quinolines.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cross-Coupling Reactions: These reactions involve the formation of carbon-carbon bonds, often using palladium catalysts.

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-Dichloro-6,8-difluoroquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits antibacterial and antiviral activities, making it a candidate for drug development.

    Industry: The compound is used in the production of liquid crystals and dyes.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6,8-difluoroquinoline involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA gyrase, leading to the disruption of bacterial DNA replication and cell death . The compound’s fluorine atoms enhance its ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

2,4-Dichloro-6,8-difluoroquinoline can be compared with other fluorinated quinolines, such as:

    6,8-Difluoroquinoline: Similar in structure but lacks the chlorine atoms, resulting in different reactivity and biological activity.

    2,4-Dichloro-6-fluoroquinoline: Contains only one fluorine atom, which affects its chemical properties and applications.

    5,7,8-Trifluoroquinoline: Contains three fluorine atoms, leading to unique properties and applications.

The uniqueness of this compound lies in its specific combination of chlorine and fluorine atoms, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2,4-dichloro-6,8-difluoroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Cl2F2N/c10-6-3-8(11)14-9-5(6)1-4(12)2-7(9)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBDSTJFDOBYCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=CC(=N2)Cl)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl2F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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